(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide
Overview
Description
(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure characterized by multiple hydroxyl groups and a long hydrocarbon chain, making it an interesting subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of 22:0(2S-OH) Ceramide, also known as (2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide, are the cells involved in various biological responses such as stress response, cell senescence, and apoptosis .
Mode of Action
Ceramides, including 22:0(2S-OH) Ceramide, interact with their targets by regulating key biological responses . They are essentially the hub of sphingolipid metabolism and the first point of major accumulation of sphingolipids .
Biochemical Pathways
The compound affects the sphingolipid metabolism pathway . As a precursor for all major sphingolipids in eukaryotes, it plays a crucial role in the synthesis and regulation of these lipids .
Pharmacokinetics
Ceramides are lipids that form the natural skin barrier and are around 50% of the skin composition , suggesting they may have good bioavailability.
Result of Action
The molecular and cellular effects of 22:0(2S-OH) Ceramide’s action include the regulation of stress response, cell senescence, and apoptosis . In the context of obesity, ceramide levels can serve as potential biomarkers to differentiate between metabolically healthy obesity (MHO) and metabolically unhealthy obesity (MUO) .
Action Environment
Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of 22:0(2S-OH) Ceramide. For instance, obesity can affect ceramide levels, with most ceramide subtype levels increasing in obesity compared to normal-weight individuals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide typically involves multi-step organic reactions. One common approach is the condensation of a fatty acid derivative with an amine, followed by selective hydroxylation and double bond formation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of biocatalysts to achieve high yield and selectivity. The process might also incorporate advanced purification methods such as chromatography to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the double bonds or reduce the hydroxyl groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield additional hydroxylated derivatives, while reduction could produce saturated analogs of the compound .
Scientific Research Applications
(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and protein-lipid interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the context of lipid metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2,3-dihydroxy-4-octadecenoic acid
- (2S,3S)-2,3-dihydroxy-4-octadecenoic acid
- (2R,3R)-2,3-dihydroxy-4-octadecenoic acid
Uniqueness
What sets (2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide apart from similar compounds is its specific stereochemistry and the presence of both hydroxyl groups and a long hydrocarbon chain. This unique combination of features allows it to participate in a wide range of chemical and biological processes, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H79NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-31-33-35-39(44)40(45)41-37(36-42)38(43)34-32-30-28-26-24-22-16-14-12-10-8-6-4-2/h32,34,37-39,42-44H,3-31,33,35-36H2,1-2H3,(H,41,45)/b34-32+/t37-,38+,39-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCZDEAAQZWMGI-RHJYVNCBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H79NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.